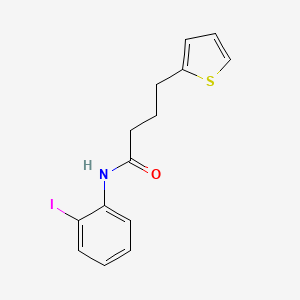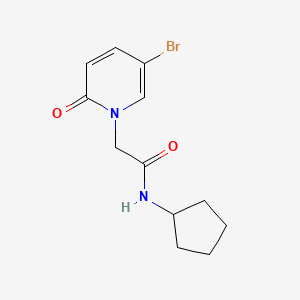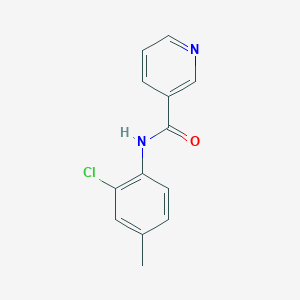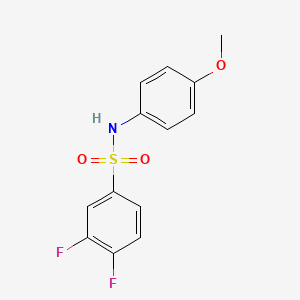![molecular formula C22H19ClN2O7 B7477011 [2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477011.png)
[2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties, which make it a valuable tool in the field of biochemistry and pharmacology. In
Wirkmechanismus
The mechanism of action of [2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate involves the inhibition of PKC and PDE enzymes. PKC is a family of enzymes that play a role in cell proliferation, differentiation, and apoptosis. PDE enzymes are involved in the regulation of cyclic nucleotide levels, which are important for cellular signaling. The inhibition of these enzymes can lead to a variety of effects, including decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, including breast cancer and prostate cancer cells. It has also been shown to have anti-inflammatory effects and can inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate in lab experiments include its ability to inhibit the activity of specific enzymes, its anti-inflammatory effects, and its ability to inhibit the growth of cancer cells. However, there are also limitations to using this compound. It can be difficult to synthesize, and it may have off-target effects that need to be taken into consideration.
Zukünftige Richtungen
There are several future directions for the study of [2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate. One potential direction is to explore the use of this compound in the treatment of cancer. It may also be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a valuable tool in scientific research. Its unique properties make it a promising candidate for the treatment of cancer and inflammatory diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of [2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-chloroaniline with ethyl acetoacetate to form 2-(2-chloroanilino)-2-oxoethanol. The second step involves the reaction of 2-(2-chloroanilino)-2-oxoethanol with 2-furoyl chloride to form [2-(2-Chloroanilino)-2-oxoethyl] 2-furoate. The final step involves the reaction of [2-(2-Chloroanilino)-2-oxoethyl] 2-furoate with 4,5-dimethoxy-2-nitrobenzoic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
[2-(2-Chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate has been used in various scientific research studies. It is known for its ability to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and phosphodiesterase (PDE) enzymes. This inhibition can lead to a variety of effects, such as decreased cell proliferation and increased apoptosis.
Eigenschaften
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O7/c1-29-18-10-13(16(11-19(18)30-2)25-21(27)17-8-5-9-31-17)22(28)32-12-20(26)24-15-7-4-3-6-14(15)23/h3-11H,12H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGCVSZWXNBYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OCC(=O)NC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476931.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide](/img/structure/B7476945.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide](/img/structure/B7476957.png)

![4-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7476983.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide](/img/structure/B7476990.png)
![N-(2-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7477007.png)
![4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol](/img/structure/B7477019.png)
